Ethyl 2-(undecanoylamino)benzoate
Description
Ethyl 2-(undecanoylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and an undecanoylamino (C11 acylated amine) substituent at the ortho (2nd) position of the benzene ring. Its molecular formula is C20H31NO3, with a molecular weight of 333.47 g/mol.
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
ethyl 2-(undecanoylamino)benzoate |
InChI |
InChI=1S/C20H31NO3/c1-3-5-6-7-8-9-10-11-16-19(22)21-18-15-13-12-14-17(18)20(23)24-4-2/h12-15H,3-11,16H2,1-2H3,(H,21,22) |
InChI Key |
VQUVWUFEWQOVGO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Evidence
- SAR Studies: demonstrates that substituent variations (e.g., carbamoylamino vs. alkylamino) dramatically alter biological activity, implying that this compound’s long chain may optimize target binding in hydrophobic pockets .
- Synthetic Challenges : and highlight the complexity of synthesizing ethyl benzoates with heterocyclic or long-chain substituents, suggesting that the target compound may require specialized methods for purity and yield.
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